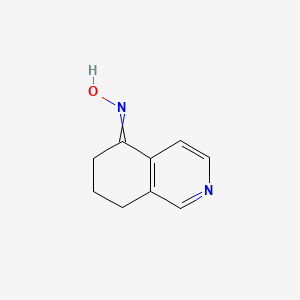
7,8-Dihydroisoquinolin-5(6H)-one oxime
Overview
Description
7,8-Dihydroisoquinolin-5(6H)-one oxime is a heterocyclic compound with the molecular formula C9H10N2O. It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroisoquinolin-5(6H)-one oxime typically involves the reaction of 7,8-Dihydro-6H-isoquinolin-5-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroisoquinolin-5(6H)-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7,8-Dihydroisoquinolin-5(6H)-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7,8-Dihydroisoquinolin-5(6H)-one oxime is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxime group. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dihydro-6H-quinolin-5-one oxime
- 6,7-Dihydro-5H-isoquinolin-8-one
- 7,8-Dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
Uniqueness
7,8-Dihydroisoquinolin-5(6H)-one oxime is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-(7,8-dihydro-6H-isoquinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H10N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,12H,1-3H2 |
InChI Key |
ODZAZPZPVLNASI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(=NO)C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

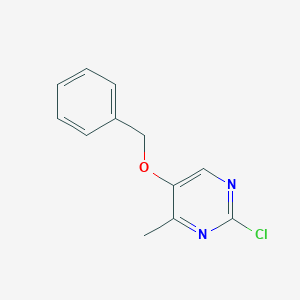

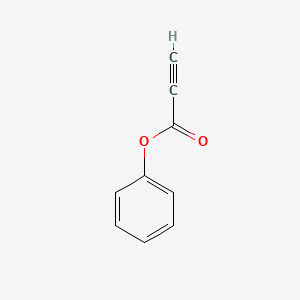
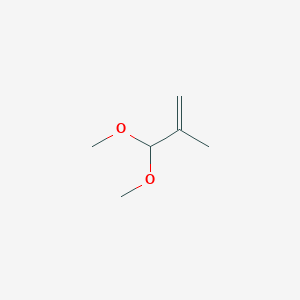

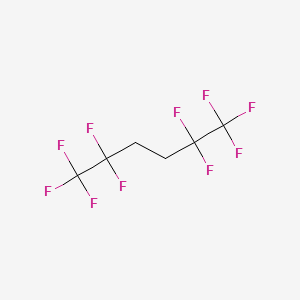
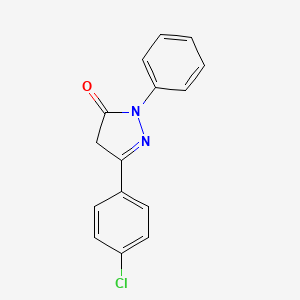
![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
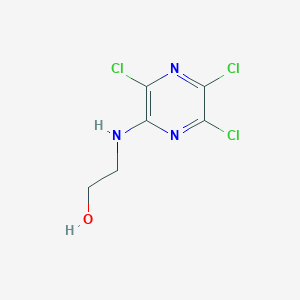

![[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)
![1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B8717520.png)

